Cas no 760976-10-1 (4-(3,5-dimethylphenyl)benzaldehyde)
4-(3,5-dimethylphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-carboxaldehyde,3',5'-dimethyl-
- 4-(3,5-dimethylphenyl)benzaldehyde
- 4-(3-Fluoropyridin-2-yl)benzaldehyde
- 4-(4-Fluoropyridin-2-yl)benzaldehyde
- 4-(5-Fluoropyridin-2-yl)benzaldehyde
- EN300-85950
- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBALDEHYDE
- DTXSID80374413
- 760976-10-1
- E89831
- NCGC00373949-01
- CS-0196276
- Z732812746
- SCHEMBL3975070
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- MDL: MFCD06201225
- Inchi: 1S/C15H14O/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-10H,1-2H3
- InChI Key: DIEZRQJNMZQYGV-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 210.10452
- Monoisotopic Mass: 210.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-(3,5-dimethylphenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB167370-500 mg |
4-(3,5-Dimethylphenyl)benzaldehyde |
760976-10-1 | 500mg |
€396.60 | 2023-06-23 | ||
| abcr | AB167370-1 g |
4-(3,5-Dimethylphenyl)benzaldehyde |
760976-10-1 | 1g |
€535.00 | 2023-06-23 | ||
| TRC | D591618-10mg |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591618-50mg |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D591618-100mg |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-85950-0.05g |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 95.0% | 0.05g |
$69.0 | 2025-02-21 | |
| Enamine | EN300-85950-0.1g |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 95.0% | 0.1g |
$103.0 | 2025-02-21 | |
| Enamine | EN300-85950-0.25g |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 95.0% | 0.25g |
$147.0 | 2025-02-21 | |
| Enamine | EN300-85950-0.5g |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 95.0% | 0.5g |
$232.0 | 2025-02-21 | |
| Enamine | EN300-85950-1.0g |
4-(3,5-dimethylphenyl)benzaldehyde |
760976-10-1 | 95.0% | 1.0g |
$297.0 | 2025-02-21 |
4-(3,5-dimethylphenyl)benzaldehyde Suppliers
4-(3,5-dimethylphenyl)benzaldehyde Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-(3,5-dimethylphenyl)benzaldehyde
Comprehensive Overview of 4-(3,5-dimethylphenyl)benzaldehyde (CAS No. 760976-10-1): Properties, Applications, and Industry Insights
4-(3,5-dimethylphenyl)benzaldehyde (CAS No. 760976-10-1) is an aromatic aldehyde compound widely recognized for its versatile applications in organic synthesis, pharmaceuticals, and specialty chemicals. With the growing demand for high-purity intermediates in drug development and material science, this compound has garnered significant attention from researchers and manufacturers alike. Its unique molecular structure, featuring a benzaldehyde core substituted with a 3,5-dimethylphenyl group, enables tailored reactivity for advanced chemical transformations.
The compound's CAS number 760976-10-1 serves as a critical identifier in regulatory documentation and supply chain management. Recent trends in green chemistry and sustainable synthesis have further amplified interest in derivatives like 4-(3,5-dimethylphenyl)benzaldehyde, as industries seek eco-friendly alternatives to traditional reagents. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%), making it suitable for precision applications where batch-to-batch consistency is paramount.
In pharmaceutical research, 4-(3,5-dimethylphenyl)benzaldehyde acts as a key building block for small molecule inhibitors and biologically active compounds. Its aldehyde functionality allows efficient conjugation with amines via Schiff base formation, a reaction mechanism frequently exploited in drug candidate optimization. The 3,5-dimethylphenyl moiety contributes to enhanced lipophilicity, a property increasingly valued in the design of blood-brain barrier permeable drugs—a hot topic in neurology and oncology research.
Material scientists leverage this compound's aromatic system for developing advanced polymeric materials with tunable optical and thermal properties. The benzaldehyde group participates in condensation polymerization reactions to yield polyimines and polyazomethines, classes of polymers gaining traction in flexible electronics and sensor technologies. This aligns with the global push toward smart materials for IoT devices and wearable health monitors—areas experiencing exponential growth according to market analytics.
From a synthetic chemistry perspective, CAS 760976-10-1 demonstrates remarkable stability under standard storage conditions while maintaining reactivity when exposed to nucleophiles. This balance makes it particularly valuable in multistep synthesis workflows where intermediate isolation is required. The compound's crystallinity also facilitates purification processes, addressing common pain points in process chemistry scale-up operations—a frequent search query among industrial chemists.
Quality control protocols for 4-(3,5-dimethylphenyl)benzaldehyde typically include rigorous testing for heavy metal contaminants and residual solvents, reflecting the compound's use in GMP-compliant environments. Suppliers often provide detailed certificates of analysis (CoA) with parameters like melting point (typically 85-88°C) and chromatographic purity to meet the stringent requirements of contract research organizations (CROs) and API manufacturers.
Emerging applications in agrochemicals have expanded the market potential for this compound. Its structural features show promise in developing next-generation crop protection agents with improved environmental profiles—a response to tightening regulations on pesticide persistence. Research papers indexed in SciFinder and Reaxys demonstrate its utility in creating selective herbicides with reduced non-target organism toxicity.
The commercial availability of 4-(3,5-dimethylphenyl)benzaldehyde through major chemical catalog suppliers has increased significantly since 2020, with pricing models reflecting both bulk purchase discounts and small-scale R&D quantities. This accessibility has fueled its adoption in high-throughput screening libraries and combinatorial chemistry approaches—methodologies dominating contemporary drug discovery pipelines.
Environmental fate studies indicate that 760976-10-1 undergoes biodegradation under aerobic conditions, scoring favorably in OECD 301 screening tests. This data supports its selection over persistent alternatives in alignment with EPA's Safer Choice principles and the European Chemicals Agency (ECHA) sustainability guidelines—topics generating substantial online engagement among EHS professionals.
Future research directions may explore the compound's potential in photoredox catalysis and metal-organic framework (MOF) synthesis, two cutting-edge fields with high publication activity. The electron-withdrawing character of the aldehyde group combined with the steric effects from the dimethyl substitution creates intriguing possibilities for asymmetric induction in catalytic systems—an area where patent filings have surged recently.
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